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Compound of Interest

Compound Name:
3,6-dihydro-2H-pyran-4-yl

trifluoromethanesulfonate

Cat. No.: B067416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

functionalization of the dihydropyran ring system utilizing vinyl triflates as versatile coupling

partners. The methodologies described herein are central to the synthesis of complex

molecules in medicinal chemistry and materials science, enabling the introduction of a wide

array of substituents onto the dihydropyran scaffold.

Introduction
The dihydropyran ring is a privileged scaffold found in numerous natural products and

biologically active molecules. Its functionalization is a key strategy in the development of novel

therapeutic agents and functional materials. The conversion of the keto group in a

dihydropyranone to a vinyl triflate provides a highly reactive electrophile suitable for a variety of

palladium-catalyzed cross-coupling reactions. This approach allows for the stereospecific

formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions,

offering a powerful tool for late-stage diversification of complex molecular architectures.

This guide details the synthesis of a key dihydropyran vinyl triflate intermediate and its

subsequent application in several common and synthetically valuable cross-coupling reactions,

including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.
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Synthesis of 3,6-Dihydro-2H-pyran-4-yl
Trifluoromethanesulfonate
The preparation of the vinyl triflate from the corresponding ketone is the crucial first step. A

common precursor is tetrahydro-4H-pyran-4-one. The following protocol is a general guideline

for the synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate.

Experimental Protocol: Synthesis of Dihydropyran Vinyl
Triflate
Materials:

Tetrahydro-4H-pyran-4-one

Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) or Triflic anhydride (Tf₂O)

Anhydrous tetrahydrofuran (THF)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of a non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.)

in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a

solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
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To this solution, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in

anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford the desired 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate.

Diagram of the Synthesis Workflow:

Start Tetrahydro-4H-pyran-4-one1. Starting Material Enolate Formation
(LDA, THF, -78 °C)

2. Deprotonation Triflation
(Tf₂NPh, THF)

3. Electrophilic Trap Aqueous Workup
& Extraction

4. Quenching Column Chromatography5. Purification Dihydropyran
Vinyl Triflate

6. Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of dihydropyran vinyl triflate.

Functionalization of Dihydropyran Vinyl Triflate via
Cross-Coupling Reactions
The prepared dihydropyran vinyl triflate is a versatile intermediate for various palladium-

catalyzed cross-coupling reactions. The following sections provide protocols and quantitative

data for several key transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the

dihydropyran ring and an aryl or vinyl group using a boronic acid or ester.
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Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

Anhydrous conditions (if required by the catalyst)

Procedure:

To a reaction vessel under an inert atmosphere, add 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium

catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

Add the solvent and degas the mixture.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the

reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₂CO₃ Toluene 100 12 85

2

4-

Methoxy

phenylbo

ronic acid

PdCl₂(dp

pf) (3)
Cs₂CO₃ Dioxane 90 8 92

3

3-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (5)
Na₂CO₃ THF/H₂O 80 16 78

Diagram of the Suzuki-Miyaura Coupling Pathway:

Pd(0)L₂

Oxidative Addition
Dihydropyran-OTf

[Dihydropyran-Pd(II)L₂(OTf)] Transmetalation
(Base)

Ar-B(OH)₂

[Dihydropyran-Pd(II)L₂(Ar)]

Reductive Elimination

Regeneration

4-Aryl-dihydropyran

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the

dihydropyran ring and a terminal alkyne.
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Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Terminal alkyne (e.g., phenylacetylene)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

Copper(I) salt (e.g., CuI)

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

Solvent (e.g., THF, DMF)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.)

and the copper(I) salt (0.05-0.10 equiv.).

Add the solvent, followed by the base, the terminal alkyne (1.2-1.5 equiv.), and finally the

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.0 equiv.).

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70

°C) and monitor by TLC or GC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad

of celite.

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.[1]
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Entry Alkyne

Pd
Cataly
st
(mol%)

Cu(I)
Salt
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(3)

CuI (5) TEA THF 50 6 88

2
1-

Hexyne

Pd(PPh

₃)₄ (5)
CuI (10) DIPA DMF 60 8 82

3

Trimeth

ylsilylac

etylene

Pd(PPh

₃)₂Cl₂

(3)

CuI (5) TEA THF RT 12 91

Diagram of the Sonogashira Coupling Pathway:

Palladium Cycle

Copper Cycle

Pd(0)L₂

Oxidative AdditionDihydropyran-OTf [Dihydropyran-Pd(II)L₂(OTf)] Transmetalation
[Dihydropyran-Pd(II)L₂(C≡CR)]

Reductive Elimination
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4-Alkynyl-dihydropyran

R-C≡C-H

Cu-C≡C-R
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Base
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Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction
The Heck reaction allows for the coupling of the dihydropyran vinyl triflate with an alkene to

form a substituted dihydropyran.

Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Alkene (e.g., methyl acrylate, styrene)

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed phosphine complex)

Base (e.g., Et₃N, K₂CO₃)

Solvent (e.g., DMF, Acetonitrile)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05

equiv.), the phosphine ligand (if needed), and the base (1.5-2.0 equiv.).

Add the solvent, the alkene (1.1-1.5 equiv.), and the 3,6-dihydro-2H-pyran-4-yl
trifluoromethanesulfonate (1.0 equiv.).

Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Purify the crude product by flash column chromatography.
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Entry Alkene
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Methyl

acrylate

Pd(OAc

)₂ (2)

P(o-

tol)₃ (4)
Et₃N DMF 100 24 75

2 Styrene
Pd(PPh

₃)₄ (5)
- K₂CO₃

Acetonit

rile
80 18 80

3
n-Butyl

acrylate

Pd(OAc

)₂ (2)

PPh₃

(4)
Et₃N DMF 110 20 72

Diagram of the Heck Reaction Pathway:
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Caption: Catalytic cycle of the Heck reaction.

Stille Coupling
The Stille coupling involves the reaction of the dihydropyran vinyl triflate with an

organostannane reagent.
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Materials:

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Organostannane (e.g., vinyltributyltin, phenyltributyltin)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Solvent (e.g., THF, Toluene)

Optional: Additive (e.g., LiCl)

Procedure:

To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.)

and the dihydropyran vinyl triflate (1.0 equiv.).

Add the anhydrous solvent and the organostannane (1.1-1.2 equiv.). An additive like LiCl can

be beneficial.

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

Upon completion, cool the reaction and quench with saturated aqueous KF solution to

precipitate the tin byproducts.

Filter the mixture through celite and extract the filtrate with an organic solvent.

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

Purify the crude product by flash column chromatography.
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Entry
Organo
stannan
e

Catalyst
(mol%)

Additive Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Vinyltribu

tyltin

Pd(PPh₃)

₄ (5)
LiCl THF 70 12 89

2
Phenyltri

butyltin

Pd(PPh₃)

₄ (5)
- Toluene 110 16 83

3

(Tributyls

tannyl)fur

an

Pd(PPh₃)

₄ (5)
LiCl THF 70 10 85

Conclusion
The functionalization of the dihydropyran ring via its vinyl triflate derivative is a robust and

versatile strategy for the synthesis of a diverse range of substituted dihydropyrans. The

protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Stille

couplings provide a solid foundation for researchers to explore the chemical space around this

important heterocyclic core. The mild reaction conditions and broad functional group tolerance

of these palladium-catalyzed reactions make them highly valuable tools in modern organic

synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b067416#functionalization-of-dihydropyran-ring-via-
vinyl-triflate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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